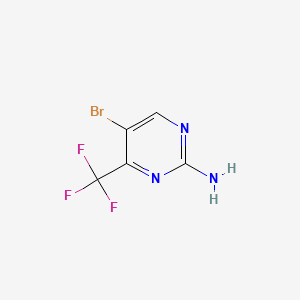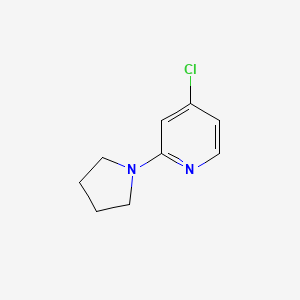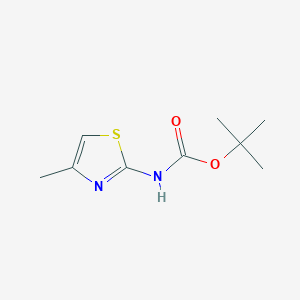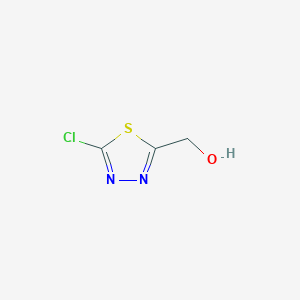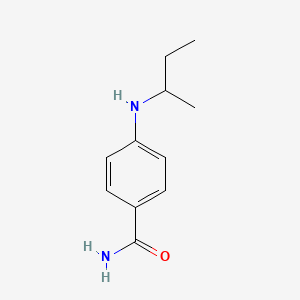
4-(Butan-2-ylamino)benzamide
Descripción general
Descripción
4-(Butan-2-ylamino)benzamide is a chemical compound with the molecular formula C11H16N2O . It contains a total of 30 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), and 1 secondary amine (aromatic) .
Synthesis Analysis
Benzamides, including 4-(Butan-2-ylamino)benzamide, can be synthesized through direct condensation of carboxylic acids and amines in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of 4-(Butan-2-ylamino)benzamide includes a six-membered aromatic ring, a primary aromatic amide, and a secondary aromatic amine . The molecular weight is 192.26 .Chemical Reactions Analysis
The synthesis of benzamides, including 4-(Butan-2-ylamino)benzamide, involves the reaction of benzoic acids and amines under ultrasonic irradiation . This reaction is facilitated by a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis
4-(Butan-2-ylamino)benzamide has a molecular weight of 192.26 . The predicted density is 1.083±0.06 g/cm3, and the predicted boiling point is 355.3±25.0 °C .Aplicaciones Científicas De Investigación
Antipsychotic Agent Development
A series of substituted benzamides, including derivatives of 4-(Butan-2-ylamino)benzamide, were investigated for their potential as antipsychotic agents. These compounds showed promising results as D2/5-HT2 antagonists and 5-HT1a agonists, indicating their potential in treating schizophrenia with a lower risk of extrapyramidal side effects (Norman et al., 1996).
Histone Deacetylase Inhibition for Anticancer Applications
N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a variant of 4-(Butan-2-ylamino)benzamide, was discovered to be a potent histone deacetylase (HDAC) inhibitor. This compound blocks cancer cell proliferation and induces apoptosis, making it a promising candidate for anticancer drug development (Zhou et al., 2008).
Antimicrobial and Anticancer Evaluation
In a study, N′-(substituted)-4-(butan-2-lideneamino)benzohydrazides, related to 4-(Butan-2-ylamino)benzamide, demonstrated significant antimicrobial and anticancer potentials, exceeding the efficacy of standard drugs in some cases. This finding highlights the potential of benzamide derivatives in antimicrobial and anticancer treatments (Saini et al., 2014).
Neuroprotective Activity
The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants, structurally related to 4-(Butan-2-ylamino)benzamide, was demonstrated through their ability to prevent ATP level decrease in astrocytes under hypoxic conditions. This finding suggests potential applications in treatments for brain damage and diseases like cerebral palsy (Largeron et al., 2001).
Propiedades
IUPAC Name |
4-(butan-2-ylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-8(2)13-10-6-4-9(5-7-10)11(12)14/h4-8,13H,3H2,1-2H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCLOMZGFNLNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Butan-2-yl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B1519366.png)
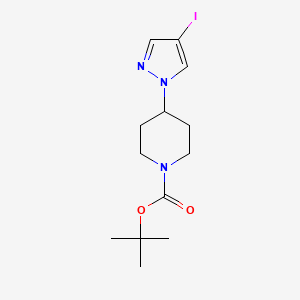


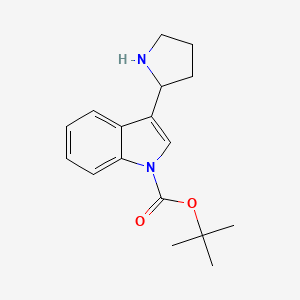
![[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride](/img/structure/B1519374.png)
